molecular formula C4H4KNaO6 B12391737 potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate

potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate

Cat. No.: B12391737
M. Wt: 210.16 g/mol
InChI Key: LJCNRYVRMXRIQR-OLXYHTOASA-L
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Description

Historical Discovery and Nomenclature

The discovery of potassium sodium (2R,3R)-2,3-dihydroxybutanedioate dates to 17th-century France, where apothecary Élie Seignette of La Rochelle synthesized the compound circa 1675. Initial preparations involved neutralizing crude cream of tartar (potassium bitartrate) with sodium hydroxide, leveraging tartaric acid byproducts from wine production. Early applications focused on medicinal laxatives and mirror silvering, but the compound’s structural novelty soon attracted broader scientific interest.

By the 19th century, the salt bore multiple designations reflecting its geographic and chemical origins: Rochelle salt (after La Rochelle), Seignette salt (honoring its discoverer), and the systematic name potassium sodium tartrate tetrahydrate. The (2R,3R) stereochemical descriptor emerged later, distinguishing its dextrorotatory tartaric acid configuration from other diastereomers. Notably, its role in Friedrich Wöhler’s 1828 urea synthesis experiment—where it catalyzed ammonium cyanate crystallization—cemented its status as a reagent of historical significance.

Table 1: Historical Milestones

Year Event Significance
1675 Synthesis by Élie Seignette First artificial double salt preparation
1828 Use in Wöhler’s urea experiment Challenged vitalism theory
1848 Adoption in Fehling’s solution Enabled sugar detection in analytical chemistry

Chemical Identity and IUPAC Classification

Chemically defined as $$ \text{C}4\text{H}4\text{KNaO}6 \cdot 4\text{H}2\text{O} $$, potassium sodium (2R,3R)-2,3-dihydroxybutanedioate belongs to the carboxylate family, featuring two chiral centers at the C2 and C3 positions. Its IUPAC name, potassium sodium (2R,3R)-2,3-dihydroxybutanedioate tetrahydrate , specifies:

  • Stereochemistry : (2R,3R) configuration ensures optical activity, with a specific rotation of +28.3° (20°C, aqueous solution).
  • Hydration state : Tetrahydrate form stabilizes the crystal lattice, though deliquescence occurs under humid conditions.
  • Cationic composition : Equimolar potassium and sodium ions neutralize the tartrate dianion.

Table 2: Physicochemical Properties

Property Value Conditions
Molecular weight 282.22 g/mol Anhydrous
Density 1.79 g/cm³ 20°C
Solubility in water 63 g/100 mL 20°C
Crystal system Orthorhombic (paraelastic phase) >24.9°C
Decomposition temperature 70–80°C Loss of hydration water

The compound’s monoclinic ferroelectric phase (stable below 24.9°C) arises from hydrogen-bonded water molecules aligning along polar axes, a critical feature for piezoelectricity.

Significance in Early Piezoelectric Research

Pioneering work by Pierre and Jacques Curie in 1880 identified potassium sodium (2R,3R)-2,3-dihydroxybutanedioate as one of the first materials exhibiting piezoelectricity, generating surface charges under mechanical stress. Its high piezoelectric coefficient ($$ d_{33} \approx 100–150 \, \text{pC/N} $$) and low acoustic impedance made it indispensable in early transducers.

Key applications included :

  • Phonograph cartridges : Rochelle salt crystals converted needle vibrations into electrical signals, achieving output voltages exceeding 2 V.
  • Sonar transducers : World War I-era underwater detection systems relied on its piezoelectric sensitivity.
  • Microphones and earpieces : Enabled miniaturized audio devices pre-1950s.

Table 3: Piezoelectric Coefficients Comparison

Material $$ d_{33} \, (\text{pC/N}) $$ Curie Temperature (°C)
Rochelle salt 100–150 24.9
Quartz 2.3 N/A
Barium titanate 190 120
PVDF-TrFE copolymer 25–30 N/A

Despite its dominance in early piezoelectric devices, Rochelle salt’s deliquescence and temperature sensitivity ($$ TC = 24.9^\circ \text{C} $$) prompted replacement by barium titanate and lead zirconate titanate post-1950. Recent eco-friendly composites pairing Rochelle salt with polylactide matrices (3D-printed) have revived interest, achieving $$ d{33} \approx 120 \, \text{pC/N} $$ in biodegradable transducers.

Properties

Molecular Formula

C4H4KNaO6

Molecular Weight

210.16 g/mol

IUPAC Name

potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6.K.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1

InChI Key

LJCNRYVRMXRIQR-OLXYHTOASA-L

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]

Origin of Product

United States

Preparation Methods

Classical Seignette Method

The original synthesis, developed by Pierre Seignette in 1675, remains a foundational industrial approach. The method leverages tartaric acid derivatives from wine fermentation byproducts:

Reaction Scheme

  • Neutralization :
    Potassium bitartrate (cream of tartar, KHC₄H₄O₆ ) reacts with sodium carbonate (Na₂CO₃ ) in a 2:1 molar ratio:
    $$
    2\, \text{KHC₄H₄O₆} + \text{Na₂CO₃} \rightarrow 2\, \text{KNaC₄H₄O₆} + \text{CO₂} + \text{H₂O}
    $$
    This exothermic reaction achieves 85–92% yield under optimized conditions.

  • Crystallization :
    The filtered solution is evaporated to 42° Bé (Baumé scale) at 100°C, followed by slow cooling to precipitate tetrahydrate crystals.

Key Parameters
Parameter Value Source
Temperature 70–80°C (reaction)
Evaporation density 1.79 g/cm³
Crystal yield 210 g per 200 g KHC₄H₄O₆

Sodium Carbonate–Potassium Bitartrate Direct Reaction

Modern laboratory-scale preparations refine the classical method for higher purity:

Procedure

  • Sodium carbonate preparation :
    Sodium bicarbonate (NaHCO₃ ) is calcined at 230°C for 2 hours to produce anhydrous Na₂CO₃ :
    $$
    2\, \text{NaHCO₃} \rightarrow \text{Na₂CO₃} + \text{CO₂} + \text{H₂O}
    $$

  • Neutralization :
    Aqueous KHC₄H₄O₆ (250 mL H₂O per 200 g) is heated to 60°C, and Na₂CO₃ is added incrementally until pH 8–8.5 is achieved.

  • Purification :
    Activated charcoal decolorizes the solution, which is then filtered and crystallized at 0–5°C.

Purity Metrics
Impurity Tolerance Source
Insoluble matter ≤0.005%
Heavy metals (as Pb) ≤10 ppm

Industrial-Scale Synthesis

Commercial production optimizes cost and throughput using continuous reactors:

Process Design

  • Raw material pretreatment :
    Tartar (≥68% tartaric acid) is dissolved in recycled mother liquor to reduce waste.
  • Neutralization :
    Automated dosing of Na₂CO₃ ensures stoichiometric accuracy, minimizing unreacted residuals.
  • Crystallization :
    Rotary evaporators concentrate the solution to 1.79 g/cm³, followed by centrifugal separation.
Industrial Data
Metric Value Source
Production capacity 5,000 tons/year
Energy consumption 120 kWh/ton

Microgravity Crystal Growth (Skylab Experiment)

NASA’s Skylab missions (1973–1974) demonstrated that microgravity conditions produce larger, higher-quality crystals due to reduced convection:

Methodology

  • A saturated KNaC₄H₄O₆ solution was sealed in polyethylene bags.
  • Crystallization occurred over 14 days in near-zero gravity.
Results
Condition Crystal size (mm) Defect density
Microgravity 15–20 Low
Earth gravity 5–8 High

Modified Methods for Specialty Applications

Retarding Agent Synthesis (Patent CN103058560A)

A 2013 Chinese patent describes a formulation for construction materials:

  • Components : Rochelle salt (15%), fructose (5%), polycarboxylate superplasticizer (5%).
  • Application : Delays concrete setting by 2–4 hours while enhancing compressive strength by 12%.

Aqueous Workup in Organic Chemistry

Rochelle salt breaks emulsions in Grignard or hydride reactions:

  • Protocol : 5% w/v solution added post-reaction; phases separate within 10 minutes.

Analytical Verification of Synthesis

Purity Assessment

Method Target Specification
FTIR C-O stretching (1,080 cm⁻¹)
XRD d-spacing 4.2 Å
Titration (0.1 M HCl) Alkalinity ≤0.1%

Optical Activity Confirmation

Rochelle salt’s specific rotation ([α]²⁰/D) is +22±1° (c=1% in H₂O), verifying enantiomeric purity.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Classical Seignette 85% 95% Industrial Low
Laboratory-scale 92% 99% Small batch Medium
Microgravity 75% 99.9% Limited High
Patent formulation 88% 90% Niche Medium

Key Research Findings

  • pH dependence : Neutralization below pH 7 yields KHC₄H₄O₆ impurities; above pH 9 forms Na₂C₄H₄O₆ .
  • Temperature control : Cooling rates >2°C/min induce amorphous precipitates.
  • Chelation effects : Residual KNaC₄H₄O₆ binds Ca²⁺/Mg²⁺ in hard water, requiring ion exchange pretreatment.

Chemical Reactions Analysis

Chelation and Metal Complex Formation

The compound’s two hydroxyl and two carboxyl groups enable strong chelation of metal ions, forming stable complexes critical in analytical and industrial applications.

Table 1: Metal Chelation Reactions

Metal IonReaction TypeProduct FormedApplication
Cu²⁺Coordination complex formationDeep blue Cu(II)-tartrateFehling’s solution
Co³⁺Redox-driven chelationGreen Co(III)-tartrateCatalytic oxidation
Al³⁺PrecipitationAl-tartrate complexesMirror silvering
  • Cu²⁺ Binding : In Fehling’s solution, Rochelle salt prevents Cu(OH)₂ precipitation by forming soluble [Cu(C₄H₄O₆)]²⁻ complexes, enabling sugar detection via redox reactions .

  • Co³⁺ Interaction : Acts as a ligand in catalytic cycles, enabling Co²⁺ ↔ Co³⁺ transitions during hydrogen peroxide-mediated oxidations .

Oxidation Reactions

The tartrate ion undergoes oxidation under specific conditions, producing CO₂ and methanoate ions.

Table 2: Catalyzed Oxidation with H₂O₂

ParameterCondition/Result
CatalystCo²⁺ (0.1–0.5% w/v)
Temperature50–70°C
ProductsCO₂, HCOO⁻ (methanoate)
Reaction Rate10× faster vs. uncatalyzed reaction

Mechanism :

  • Co²⁺ oxidizes to Co³⁺ by H₂O₂.

  • Co³⁺ coordinates with tartrate, enabling electron transfer.

  • Tartrate oxidizes to CO₂ and methanoate; Co³⁺ reduces back to Co²⁺ .

Acid-Base Reactions

The carboxyl groups (-COOH) and hydroxyl groups (-OH) participate in pH-dependent equilibria:

Key Reactions :

  • Deprotonation :
    C4H6O62+2OHC4H4O64+2H2O\text{C}_4\text{H}_6\text{O}_6^{2-} + 2\text{OH}^- \rightarrow \text{C}_4\text{H}_4\text{O}_6^{4-} + 2\text{H}_2\text{O}
    (Forms fully deprotonated tartrate at pH > 10) .

  • Buffer Action :
    Maintains pH 6.0–8.5 in solutions, critical for protein crystallization and electroplating .

Dehydration and Thermal Decomposition

Heating induces structural changes:

Table 3: Thermal Behavior

Temperature RangeProcessOutcome
55–70°CLoss of crystal water (4 H₂O)Anhydrous potassium sodium tartrate
>200°CDecompositionK/Na carbonates, CO₂, H₂O

Biochemical Interactions

  • Protein Precipitation : Disrupts hydration shells via charge shielding, enabling protein aggregation in crystallography .

  • Enzyme Inhibition : Competes with substrates in metabolic pathways (e.g., binds to lactate dehydrogenase active site) .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique (2R,3R)-stereochemistry and bifunctional carboxylate-hydroxyl groups enable diverse applications. Below is a comparison with structurally or functionally related compounds:

Compound Chemical Formula Key Properties Applications References
Potassium Sodium Tartrate C₄H₄KNaO₆ Colorless crystals, water-soluble, chiral, piezoelectric Food additive, pharmaceuticals, industrial sensors
Ferrous (2R,3R)-Tartrate C₄H₄FeO₆ Iron(II) salt, reddish-brown powder, moderate solubility Iron supplementation, dietary fortification
Josamycin Tartrate C₄₂H₆₉NO₁₅·C₄H₆O₆ Macrolide antibiotic-tartrate complex, white crystalline solid Antibacterial agent (Gram-positive infections)
Cysteamine Bitartrate C₂H₇NS·C₄H₆O₆ Thiol-containing compound, hygroscopic Treatment of cystinosis, antioxidant
(2R,3R)-2,3-Butanediol C₄H₁₀O₂ Diol with vicinal hydroxyl groups, chiral Plant immunity inducer, precursor for chiral chemicals

Research Findings

  • Plant Immunity : (2R,3R)-2,3-butanediol (a structurally related diol) induces disease resistance in Agrostis stolonifera by modulating the AsA-GSH cycle, increasing glutathione reductase (GR) activity by 2.3-fold .
  • Biotechnological Production: Engineered Enterobacter cloacae strains produce (2R,3R)-2,3-butanediol at 152 g/L with >97.5% enantiomeric excess, highlighting the demand for chiral purity in industrial applications .

Biological Activity

Potassium sodium (2R,3R)-2,3-dihydroxybutanedioate, commonly known as potassium sodium tartrate or Rochelle salt, is a compound derived from tartaric acid. This article examines its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C4_4H4_4KNaO6_6
  • Molar Mass : 226.268 g/mol
  • CAS Number : 6381-59-5
  • Appearance : Colorless to slightly opaque crystals
  • Solubility : Soluble in water; specific solubility varies with temperature.

Potassium sodium tartrate exhibits several biological activities:

  • Laxative Effect : It acts as a gentle laxative when ingested. The compound facilitates the movement of water into the intestines, promoting bowel movements .
  • Metal Ion Complexation : Potassium sodium tartrate can complex with heavy metal ions, which may assist in detoxification processes within biological systems .
  • Reducing Agent : In biochemical assays, it can reduce copper(II) ions to copper(I) oxide, which is crucial in various analytical chemistry applications.
  • Protein Crystallization : It is employed in protein crystallography to precipitate proteins by altering solubility conditions, which is essential for structural biology studies.

Toxicological Studies

A comprehensive evaluation by the European Food Safety Authority (EFSA) indicated that potassium sodium tartrate has a low toxicity profile. In chronic studies involving rats, no significant nephrotoxicity or carcinogenicity was observed at high doses (up to 3,100 mg/kg body weight) . The acceptable daily intake (ADI) was established at 240 mg/kg body weight when expressed as tartaric acid equivalents.

Case Studies

  • Case Study on Absorption and Metabolism :
    • A study demonstrated that the absorption of potassium sodium tartrate is species-dependent. Rats showed significantly higher absorption rates compared to humans, suggesting different metabolic pathways and potential implications for dietary recommendations .
  • Clinical Applications :
    • In clinical settings, potassium sodium tartrate has been utilized in formulations for managing conditions such as constipation due to its mild laxative properties. Its role in food additives has also been noted, where it helps stabilize food products and enhance texture .

Data Table: Biological Activities and Applications

ActivityMechanism of ActionApplication Area
Laxative EffectIncreases intestinal water contentGastrointestinal health
Metal Ion ComplexationForms complexes with heavy metalsDetoxification
Reducing AgentReduces copper(II) to copper(I) oxideAnalytical chemistry
Protein CrystallizationAlters solubility conditions for proteinsStructural biology research

Q & A

Basic Research Questions

Q. What are the established synthetic routes for potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate, and how can reaction conditions be optimized to minimize racemization?

  • Methodology : Neutralization of (2R,3R)-tartaric acid with stoichiometric amounts of potassium hydroxide and sodium hydroxide under controlled pH (4.5–5.5) is a standard route. To enhance enantiomeric purity, use chiral catalysts (e.g., L-proline derivatives) and low-temperature crystallization to suppress racemization . Monitor reaction progress via polarimetry or chiral HPLC to confirm stereochemical integrity.

Q. Which analytical techniques are most effective for characterizing the purity and stoichiometry of this compound?

  • Methodology :

  • Titrimetry : Acid-base titration to quantify free carboxyl groups .
  • Spectroscopy : FT-IR for functional group analysis (e.g., –OH stretch at 3200–3500 cm⁻¹) and ICP-OES for sodium/potassium ratio verification .
  • XRD : Confirm crystalline structure and hydration state .

Q. How can researchers ensure reproducibility in preparing aqueous solutions of this compound for biochemical assays?

  • Methodology : Standardize solution preparation using degassed, deionized water to prevent carbonate contamination. Buffer solutions at pH 6.8–7.4 (e.g., PBS) to maintain stability. Validate reproducibility via interlaboratory comparisons using standardized protocols for conductivity and ion-selective electrode measurements .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in crystallization kinetics data for this compound under varying ionic strengths?

  • Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to isolate variables (e.g., temperature, ionic strength) affecting nucleation rates .
  • In Situ Monitoring : Employ Raman spectroscopy or turbidimetry to track real-time crystal growth. Statistical tools (e.g., ANOVA) help identify significant outliers .
  • Reference : Discrepancies in potassium phosphate crystallization studies highlight the need for rigorous control of counterion concentrations .

Q. How does the stereochemical configuration of (2R,3R)-2,3-dihydroxybutanedioate influence its chelation behavior with transition metals in catalytic systems?

  • Methodology :

  • Chiral HPLC : Separate enantiomers to assess purity before chelation studies.
  • Cyclic Voltammetry : Compare redox potentials of metal complexes (e.g., Fe²⁺/Fe³⁺) with racemic vs. enantiopure ligands.
  • X-ray Absorption Spectroscopy (XAS) : Probe ligand-metal coordination geometry .

Q. What advanced statistical approaches are recommended for analyzing contradictory bioavailability data in in vivo studies involving this compound?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.
  • Bayesian Hierarchical Modeling : Adjust for covariates (e.g., animal strain, dosing regimen).
  • Reference : Courses like CHEM 6212 emphasize principles for reconciling conflicting datasets through robust statistical frameworks .

Methodological Notes

  • Safety Protocols : Follow GHS guidelines for handling hygroscopic salts (e.g., wear PPE, avoid inhalation). Ethanolamine or Tris buffers may mitigate irritation risks .
  • Data Validation : Cross-validate analytical results with orthogonal techniques (e.g., NMR for structure, ICP-MS for metal content) to reduce systematic errors .

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